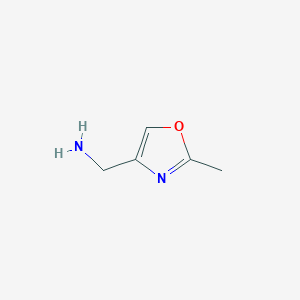
Methyl 3-amino-4-(benzyloxy)benzoate
Descripción general
Descripción
“Methyl 3-amino-4-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 927802-57-1 . It has a molecular weight of 257.29 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4-(benzyloxy)benzoate” is 1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 439.8±40.0 °C at 760 mmHg, and a flash point of 219.8±27.3 °C .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Transition Metal Complexes
- Summary of the Application: This compound is used as a precursor to synthesize Schiff base ligands, which are then used to form transition metal complexes .
- Methods of Application: The compound is reacted with various aminophenol derivatives to form Schiff base ligands. These ligands are then coordinated with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) to form complexes .
- Results or Outcomes: The synthesized metal complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the DPPH solution. The Cu(II) complexes were the most potent, with IC50 values ranging from 2.98 to 3.89 µM . The complexes also showed antimicrobial activities against several bacterial and fungal strains .
Application 2: Synthesis of Cytotoxic Cyclodepsipeptide Fragment
- Summary of the Application: This compound is used in the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
- Methods of Application: The specific synthesis steps are not detailed in the source, but it mentions that the fragment was synthesized through six steps .
- Results or Outcomes: The synthesized fragment shows moderate cytotoxic activity .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-amino-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFEVOHNGTEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(benzyloxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)







